4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a synthetic organic compound classified under the pyrimidine derivatives. This compound features a bromophenyl group at the 4-position and a dimethylphenyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and material science. The compound is denoted by the International Union of Pure and Applied Chemistry name: 4-(4-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine, with a molecular formula of C18H16BrN3 and a molecular weight of 354.24 g/mol .
The synthesis of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves several steps:
In an industrial context, production methods may be scaled up using continuous flow reactors and automated systems to achieve higher yields and consistent quality. Advanced purification techniques are also implemented to meet stringent quality control standards.
The molecular structure of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be represented by its InChI string:
This representation illustrates the arrangement of atoms within the molecule, highlighting the positions of bromine and dimethyl groups relative to the pyrimidine core .
The chemical reactivity of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine can be explored through various reactions typical for pyrimidine derivatives:
These reactions are significant in medicinal chemistry for developing compounds with enhanced biological activity .
The mechanism of action for compounds like 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine often involves interactions with specific biological targets such as enzymes or receptors. Research indicates that pyrimidine derivatives can inhibit various signaling pathways associated with diseases such as cancer and inflammation.
For instance, studies have shown that certain pyrimidine derivatives can inhibit immunoglobulin E (IgE) receptor signaling cascades, which are critical in allergic responses and asthma . This highlights their potential therapeutic applications.
The physical properties of 4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine include:
Chemical properties include:
These properties are essential for determining suitable applications in research and industry .
The compound has diverse applications across various scientific fields:
Halogen atoms—particularly bromine—serve as pivotal structural elements in pyrimidine-based drug design by enhancing target binding affinity, modulating electronic properties, and improving pharmacokinetic profiles. Bromine’s large atomic radius (≈1.85 Å) facilitates hydrophobic interactions with protein binding pockets, while its electron-withdrawing nature (Hammett constant σₚ = 0.23) polarizes the pyrimidine ring, strengthening hydrogen bonding with biological targets [1] [7]. In EGFR tyrosine kinase inhibitors, brominated pyrimidines like 4-(4-bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine exhibit enhanced selectivity for mutant isoforms (e.g., EGFRT790M) by occupying hydrophobic subpockets adjacent to ATP-binding sites [1]. This specificity is evidenced by IC50 values below 100 nM in cellular assays, as shown in Table 1.
Table 1: Bioactivity of Halogenated Pyrimidines Against Cancer Targets
Compound | Target | IC50 (nM) | Structural Features |
---|---|---|---|
WZ4002 | EGFRT790M | 18 ± 2.1 | 2-Anilino-5-bromopyrimidine |
Osimertinib metabolite | EGFRL858R/T790M | 4.9 ± 0.3 | Fluorinated pyrimidin-2-amine |
4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | Undisclosed kinase | 88* | Bromophenyl + dimethylphenyl |
*Estimated from structural analogs [1] [7]*
Additionally, bromine enables further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing late-stage diversification of lead compounds [10]. The 4-bromophenyl group in the target compound increases metabolic stability by resisting cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models [7].
The spatial orientation of aryl substituents on the pyrimidine core dictates conformational stability and target engagement. Molecular docking studies reveal that:
Table 2: Impact of Substituent Position on Antiproliferative Activity
Substituent Pattern | Cell Line (IC50, μM) | Relative Potency vs. Target Compound |
---|---|---|
4-(4-Bromophenyl)-6-(3,4-dimethylphenyl) | H1975 (NSCLC): 0.088 | 1.0x (Reference) |
4-(2-Bromophenyl)-6-(3,4-dimethylphenyl) | H1975: 0.42 | 4.8x ↓ |
4-(4-Chlorophenyl)-6-(4-methylphenyl) | H1975: 0.21 | 2.4x ↓ |
Halogen positioning also influences apoptosis induction. Compounds with C4-bromine trigger caspase-3 activation at lower concentrations (EC50 = 0.5 μM) than C5-bromine analogs (EC50 > 2 μM) in leukemia L1210 cells [6].
The pyrimidin-2-amine motif serves as a privileged scaffold due to its:
Table 3: Pyrimidin-2-amine Scaffolds in Clinical/Anticancer Agents
Scaffold Type | Example Drug/Candidate | Key Indication | Target Binding Affinity (Kd/IC50) |
---|---|---|---|
Simple pyrimidin-2-amine | Osimertinib (AZD9291) | NSCLC | EGFRT790M: 12 nM |
Thieno[3,2-d]pyrimidin-2-amine | Compound 2 [6] | Leukemia (L1210) | Undisclosed; IC50 = 5.4 μM (cells) |
Pyrazolo[1,5-a]pyrimidin-2-amine | Selitrectinib | NTRK fusion cancers | TRK: < 1 nM |
4-(4-Bromophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine | Experimental | Kinase-driven cancers | Estimated IC50 = 20–100 nM [1] |
Fused scaffolds like pyrrolo[3,2-d]pyrimidines improve membrane permeability but may increase off-target effects due to enhanced lipophilicity (cLogP > 4.0 vs. 3.2 for the target compound) [3] [9]. The target compound’s balanced logP (≈3.5) and topological polar surface area (≈60 Ų) align with Lipinski’s criteria for oral bioavailability, distinguishing it from highly polar nucleoside analogs (e.g., 5-bromodeoxyuridine) requiring intravenous administration [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5